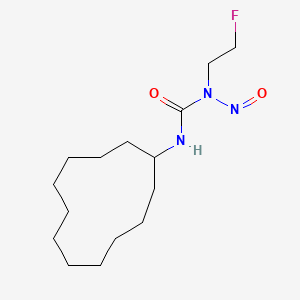
2-Propanamine, N-(triphenylphosphoranylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanamine, N-(triphenylphosphoranylidene)- is an organic compound with the molecular formula C21H22NP. It is a derivative of propanamine where the nitrogen atom is bonded to a triphenylphosphoranylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, N-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human error .
化学反応の分析
Types of Reactions
2-Propanamine, N-(triphenylphosphoranylidene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and phosphines.
Substitution: The triphenylphosphoranylidene group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce simpler amines and phosphines .
科学的研究の応用
2-Propanamine, N-(triphenylphosphoranylidene)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 2-Propanamine, N-(triphenylphosphoranylidene)- involves its interaction with various molecular targets. The triphenylphosphoranylidene group can act as a nucleophile, participating in various chemical reactions. The compound can also interact with enzymes and proteins, affecting their activity and function .
類似化合物との比較
Similar Compounds
2-Propanamine: A simpler amine without the triphenylphosphoranylidene group.
Triphenylphosphine: A phosphine compound without the amine group.
N,N-Dimethyl-2-propanamine: A tertiary amine with different substituents on the nitrogen atom
Uniqueness
2-Propanamine, N-(triphenylphosphoranylidene)- is unique due to the presence of both the amine and triphenylphosphoranylidene groups, which confer distinct reactivity and properties. This makes it a valuable compound in various fields of research and industry .
特性
CAS番号 |
40168-14-7 |
|---|---|
分子式 |
C21H22NP |
分子量 |
319.4 g/mol |
IUPAC名 |
triphenyl(propan-2-ylimino)-λ5-phosphane |
InChI |
InChI=1S/C21H22NP/c1-18(2)22-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
InChIキー |
AUSITXHKOXNFIN-UHFFFAOYSA-N |
正規SMILES |
CC(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)





![Bicyclo[6.2.0]deca-2,4,6-triene](/img/structure/B14674434.png)



